molecular formula C6H11NO2 B15123065 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one

1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B15123065
M. Wt: 129.16 g/mol
InChI Key: DSMLSOUSFHKVTH-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine derivatives with appropriate reagents to introduce the hydroxymethyl and ethanone groups. One common method involves the use of azetidine-2-carboxylic acid as a starting material, which undergoes a series of reactions including reduction, protection, and functional group transformations to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, selective protection and deprotection of functional groups, and purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxymethyl and ethanone groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the hydroxymethyl and ethanone groups in the azetidine ring structure differentiates it from other similar compounds .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3/t6-/m0/s1

InChI Key

DSMLSOUSFHKVTH-LURJTMIESA-N

Isomeric SMILES

CC(=O)N1CC[C@H]1CO

Canonical SMILES

CC(=O)N1CCC1CO

Origin of Product

United States

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